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Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the

structural core of numerous therapeutic agents with a broad spectrum of pharmacological

activities.[1][2] The strategic functionalization of the quinoline ring system allows for the precise

modulation of its biological and physicochemical properties. This guide provides a

comprehensive technical overview of 2-Chloro-8-nitroquinoline, a heterocyclic aromatic

compound with significant potential as a versatile building block in drug discovery and materials

science. Due to the limited availability of direct experimental data for this specific derivative,

this document synthesizes information from closely related structural analogs to provide

scientifically grounded predictions of its properties and reactivity. This approach, rooted in

established principles of physical organic chemistry, aims to empower researchers to effectively

utilize this compound in their synthetic and drug development endeavors.
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The molecular structure of 2-Chloro-8-nitroquinoline incorporates an electron-withdrawing

nitro group on the benzene ring and a chloro substituent on the pyridine ring. This substitution

pattern significantly influences the electronic distribution within the aromatic system, impacting

its physical and chemical characteristics.
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Property Value / Predicted Behavior Source

Molecular Formula C₉H₅ClN₂O₂ [3]

Molecular Weight 208.61 g/mol [3]

Appearance
Predicted to be a solid at room

temperature.
[4]

Melting Point

Predicted to be in the range of

100-150 °C. The melting point

of 8-nitroquinoline is 89-91

°C[5], and 2-chloroquinoline is

38 °C[6]. The presence of both

substituents on the quinoline

ring is expected to result in a

higher melting point than either

of the parent compounds due

to increased molecular weight

and potentially more ordered

crystal packing. For

comparison, 2-Chloro-8-

methylquinoline-3-

carboxaldehyde has a melting

point of 138-141 °C.

N/A

Solubility Predicted to have low solubility

in water but good solubility in

polar aprotic organic solvents

such as dimethyl sulfoxide

(DMSO) and

dimethylformamide (DMF), and

moderate solubility in

chlorinated solvents like

dichloromethane and

chloroform. This is based on

the properties of related

compounds like 8-

nitroquinoline, which is slightly
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soluble in water but soluble in

organic solvents[4][7].

CAS Number 4225-86-9 [3]

Spectroscopic Profile
Direct experimental spectra for 2-Chloro-8-nitroquinoline are not widely available. However, a

detailed prediction of its spectroscopic features can be derived from the analysis of its

structural components: the 2-chloroquinoline and 8-nitroquinoline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Chloro-8-nitroquinoline are expected to exhibit distinct

signals corresponding to the protons and carbons of the substituted quinoline ring. The

chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro

groups, as well as the nitrogen atom in the quinoline ring.

Predicted ¹H NMR Spectral Data:

The aromatic region (7.0-9.0 ppm) will display signals for the five protons on the quinoline ring.

The proton at the C4 position is expected to be the most downfield-shifted due to the influence

of the adjacent nitrogen and the chloro group. The protons on the benzene ring will be

influenced by the nitro group.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show nine distinct signals for the carbons of the quinoline ring. The

carbon atoms attached to the chlorine (C2) and the nitro group (C8) will be significantly shifted.

The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegative

nitrogen atom.[8][9][10]
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Spectroscopic Prediction Logic

2-Chloroquinoline
(Known Spectra) [39]

2-Chloro-8-nitroquinoline
(Predicted Spectra)

 Contribution of
2-chloro substitution

8-Nitroquinoline
(Known Spectra) [21]

 Contribution of
8-nitro substitution

Click to download full resolution via product page

Caption: Logic for predicting the NMR spectrum of the target molecule.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-8-nitroquinoline will be characterized by absorption bands

corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Expected Intensity

3100-3000 Aromatic C-H stretch Medium

1600-1450
Aromatic C=C and C=N

stretching
Medium to Strong

1550-1500 & 1350-1300
Asymmetric and symmetric N-

O stretching of the nitro group
Strong

850-750 C-Cl stretch Strong

900-675 Out-of-plane C-H bending Strong

The presence of strong absorption bands for the nitro group will be a key diagnostic feature in

the IR spectrum.[11][12]
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of 2-Chloro-8-nitroquinoline.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 208, with a

characteristic isotopic pattern (M+2 peak at m/z 210 with about one-third the intensity of the

M⁺ peak) due to the presence of the chlorine atom.[13][14]

Fragmentation Pattern: Fragmentation is likely to involve the loss of the nitro group (NO₂) to

give a fragment at m/z 162, and the loss of the chloro group (Cl) to give a fragment at m/z

173. Further fragmentation of the quinoline ring would also be observed.

Chemical Properties and Reactivity
The reactivity of 2-Chloro-8-nitroquinoline is primarily dictated by the chloro substituent at the

C2 position of the electron-deficient quinoline ring.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position is activated towards nucleophilic attack due to the

electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring.[15][16] This

effect is further enhanced by the electron-withdrawing nitro group at the C8 position, which

helps to stabilize the negatively charged Meisenheimer intermediate formed during the

reaction.[17]

Consequently, 2-Chloro-8-nitroquinoline is expected to readily undergo nucleophilic aromatic

substitution reactions with a variety of nucleophiles.[18][19]

Examples of Expected Reactions:

Amination: Reaction with primary or secondary amines to yield 2-amino-8-nitroquinoline

derivatives.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to produce 2-alkoxy-8-

nitroquinolines.
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Hydrolysis: Under forcing conditions (e.g., strong acid or base at high temperatures), the

chloro group can be hydrolyzed to a hydroxyl group, yielding 8-nitroquinolin-2(1H)-one.

The reactivity of the 2-chloro position is generally greater than that of a chloro substituent on

the carbocyclic ring of the quinoline system.[15]

Hypothetical Synthesis Protocol
A plausible and efficient route for the laboratory-scale synthesis of 2-Chloro-8-nitroquinoline
involves the chlorination of 8-nitroquinolin-2(1H)-one.

Synthetic Workflow

8-Nitroquinolin-2(1H)-one

Chlorination Reaction

Phosphorus Oxychloride (POCl₃)

Aqueous Workup
(Neutralization and Extraction)

Purification
(Recrystallization or Chromatography)

2-Chloro-8-nitroquinoline

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 2-Chloro-8-nitroquinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.researchgate.net/publication/275731765_Nucleophilic_substitution_reaction_of_chloroquinolines_with_124-triazole_i_synthesis_of_4-1h-124-triazol-1-ylquinolines
https://www.benchchem.com/product/b1580705?utm_src=pdf-body
https://www.benchchem.com/product/b1580705?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 8-nitroquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus

oxychloride (POCl₃, 5-10 equivalents).

Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room

temperature. Carefully remove the excess POCl₃ under reduced pressure.

Workup: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.

This will hydrolyze any remaining POCl₃. Neutralize the acidic solution by the slow addition

of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is

approximately 7-8.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as

dichloromethane or ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate

or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain

the crude product.

Purification: Purify the crude 2-Chloro-8-nitroquinoline by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the

pure product.[20]

Applications in Drug Discovery and Development
The 2-Chloro-8-nitroquinoline scaffold is a promising starting point for the development of

novel therapeutic agents, particularly in the field of oncology.[1][21] The presence of both

chloro and nitro groups on the quinoline core provides opportunities for diverse chemical

modifications to explore structure-activity relationships (SAR).[22]

Anticancer Potential
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Numerous studies have highlighted the anticancer properties of quinoline derivatives.[23][24]

Specifically, nitro-substituted quinolines have demonstrated significant cytotoxicity against

various cancer cell lines.[2] The mechanism of action is often attributed to the induction of

oxidative stress and the inhibition of key cellular enzymes.[23] The 2-chloro position serves as

a versatile handle for introducing various functionalities through nucleophilic substitution,

allowing for the generation of a library of compounds for biological screening.[25][26][27]

Role in Drug Discovery

2-Chloro-8-nitroquinoline
Scaffold

Nucleophilic Substitution
at C2 Position

Library of Novel
Quinoline Derivatives

Biological Screening
(e.g., Anticancer Assays)

Lead Compound
Identification

Click to download full resolution via product page

Caption: Use of 2-Chloro-8-nitroquinoline as a scaffold in drug discovery.

Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug

discovery.[28] The incorporation of a nitro group can enhance antimicrobial activity.[29] By

modifying the 2-position, it is possible to develop novel antimicrobial agents with improved

potency and a broader spectrum of activity.

Safety and Handling
While a specific safety data sheet for 2-Chloro-8-nitroquinoline is not readily available, based

on the known hazards of related chloro- and nitro-aromatic compounds, it should be handled

with care. It is predicted to be harmful if swallowed, and to cause skin and eye irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn at all times. All manipulations should be carried out in a well-ventilated

fume hood.

Conclusion
2-Chloro-8-nitroquinoline is a valuable synthetic intermediate with significant potential in

medicinal chemistry and materials science. This guide has provided a comprehensive overview
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of its predicted physical and chemical properties, drawing upon data from structurally related

compounds. The facile reactivity of the 2-chloro position to nucleophilic substitution makes it an

ideal scaffold for the synthesis of diverse libraries of novel quinoline derivatives for biological

evaluation. Further experimental investigation into the properties and applications of this

compound is warranted and is expected to open new avenues in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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